molecular formula C16H12I2N4OS B11971990 2,4-diiodo-6-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-1-ium-4-yl]imino}methyl]phenolate

2,4-diiodo-6-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-1-ium-4-yl]imino}methyl]phenolate

Cat. No.: B11971990
M. Wt: 562.2 g/mol
InChI Key: CLEYHBWYKFYYAD-UFWORHAWSA-N
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Description

2,4-DIIODO-6-(((3-MERCAPTO-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL is a complex organic compound that features multiple functional groups, including iodinated phenol, mercapto, and triazole moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIIODO-6-(((3-MERCAPTO-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL likely involves multiple steps, including:

    Iodination: Introduction of iodine atoms to the phenol ring.

    Formation of Triazole Ring: Cyclization reactions to form the triazole ring.

    Thiol Addition: Introduction of the mercapto group.

    Imination: Formation of the imine linkage.

Each step would require specific reagents, catalysts, and conditions, such as:

    Iodination: Using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of a catalyst.

    Triazole Formation: Utilizing azide and alkyne precursors under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

    Thiol Addition: Employing thiol-containing reagents under basic or acidic conditions.

    Imination: Using amines and aldehydes or ketones under dehydrating conditions.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-DIIODO-6-(((3-MERCAPTO-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The iodine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing nucleophiles like thiols, amines, or halides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the mercapto group would yield disulfides, while reduction of the imine linkage would produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be explored for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be investigated for therapeutic applications, including drug development.

Industry

In industry, it could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique functional groups.

Mechanism of Action

The mechanism of action of 2,4-DIIODO-6-(((3-MERCAPTO-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cellular signaling pathways or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diiodophenol: A simpler iodinated phenol.

    4-Mercapto-1,2,4-triazole: A triazole derivative with a mercapto group.

    Iminophenols: Compounds with imine and phenol functionalities.

Uniqueness

What sets 2,4-DIIODO-6-(((3-MERCAPTO-5-(4-ME-PHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL apart is the combination of these functional groups in a single molecule, which could confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C16H12I2N4OS

Molecular Weight

562.2 g/mol

IUPAC Name

4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12I2N4OS/c1-9-2-4-10(5-3-9)15-20-21-16(24)22(15)19-8-11-6-12(17)7-13(18)14(11)23/h2-8,23H,1H3,(H,21,24)/b19-8+

InChI Key

CLEYHBWYKFYYAD-UFWORHAWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

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